1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine

描述

Chemical Structure and Nomenclature

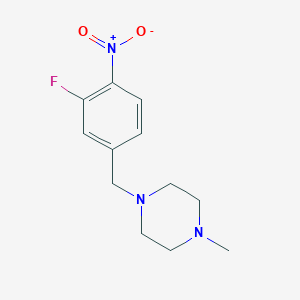

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine possesses a complex molecular architecture characterized by the presence of both electron-withdrawing and electron-donating functional groups. The compound's systematic International Union of Pure and Applied Chemistry name is 1-[(3-fluoro-4-nitrophenyl)methyl]-4-methylpiperazine, which precisely describes the substitution pattern and connectivity of the molecule. The structural framework consists of a six-membered piperazine ring bearing a methyl substituent at the 4-position, with the 1-position connected through a methylene bridge to a benzene ring that carries both fluorine and nitro functional groups.

The molecular formula C₁₂H₁₆FN₃O₂ indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 253.27 grams per mole. The compound's chemical structure can be represented through various notation systems, including the Simplified Molecular Input Line Entry System representation: CN1CCN(CC1)CC2=CC(=C(C=C2)N+[O-])F, which provides a linear encoding of the molecular connectivity.

The spatial arrangement of functional groups within the molecule creates distinct chemical environments that influence the compound's reactivity and physical properties. The nitro group positioned para to the benzyl carbon introduces significant electron-withdrawing character, while the fluorine substituent at the meta position contributes additional electronegative influence to the aromatic system. The methylpiperazine moiety provides a basic nitrogen center that can participate in various chemical interactions and transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FN₃O₂ |

| Molecular Weight | 253.27 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-[(3-fluoro-4-nitrophenyl)methyl]-4-methylpiperazine |

| Simplified Molecular Input Line Entry System | CN1CCN(CC1)CC2=CC(=C(C=C2)N+[O-])F |

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of piperazine chemistry and synthetic methodology. Database records indicate that this specific compound was first catalogued in chemical databases on August 18, 2012, marking its initial documentation in systematic chemical literature. The compound's recent appearance in chemical databases suggests it represents a relatively modern synthetic achievement, likely arising from advances in fluorination chemistry and piperazine derivatization techniques.

The synthesis of substituted piperazine derivatives has a rich historical foundation dating back to the early twentieth century. Piperazines were originally named due to their chemical similarity with piperidine, part of the structure of piperine found in the black pepper plant, though piperazines themselves are not derived from plants in the Piper genus. The development of fluorinated aromatic compounds and nitro-substituted benzyl derivatives represents significant advances in synthetic organic chemistry, particularly in the latter half of the twentieth century.

The creation of this compound likely emerged from systematic structure-activity relationship studies aimed at exploring the chemical space around arylpiperazine scaffolds. The specific combination of fluorine and nitro substituents on the benzyl moiety reflects sophisticated synthetic planning designed to modulate electronic properties and potentially enhance specific chemical or biological activities. The most recent modification date of May 24, 2025, indicates ongoing research interest and potential structural refinements or property investigations.

Classification within Piperazine Derivatives

This compound belongs to the extensive family of substituted piperazine derivatives, specifically classified as an arylpiperazine due to the presence of an aromatic ring system connected to the piperazine core. Arylpiperazines represent one of the most important classes of compounds in medicinal chemistry and have attracted considerable interest owing to their versatile properties in both chemistry and pharmacology. The compound can be further categorized as a benzylpiperazine derivative, distinguished from direct phenylpiperazine connections by the presence of a methylene linker between the aromatic system and the piperazine ring.

Within the broader classification scheme, this compound represents a multiply-substituted arylpiperazine, featuring both halogen (fluorine) and nitro functional groups on the aromatic ring, along with methyl substitution on the piperazine nitrogen. The presence of the nitro group places it within the subset of nitroarylpiperazines, while the fluorine substitution categorizes it among halogenated piperazine derivatives. This multiple substitution pattern creates a compound with unique electronic and steric properties that distinguish it from simpler piperazine derivatives.

The structural relationship to other piperazine derivatives can be understood through comparison with related compounds. For example, benzylpiperazine itself represents a simpler analog lacking the fluorine and nitro substituents, while compounds such as 1-phenylpiperazine demonstrate direct aromatic attachment without the methylene spacer. The compound also relates to other fluorinated piperazine derivatives and nitrobenzyl-containing molecules, positioning it within multiple overlapping chemical families.

| Classification Level | Category |

|---|---|

| Primary Family | Piperazine Derivatives |

| Secondary Class | Arylpiperazines |

| Tertiary Group | Benzylpiperazines |

| Substitution Pattern | Multiply-Substituted |

| Functional Groups | Fluorinated, Nitro-Substituted, N-Methylated |

Registry Information and Identification Parameters

The comprehensive identification of this compound relies on multiple registry systems and molecular descriptors that provide unique chemical identifiers. The compound has been assigned Chemical Abstracts Service registry number 1094554-37-6, which serves as a universal identifier within chemical databases and literature. The PubChem database has catalogued the compound under Compound Identification Number 57538943, providing a stable reference point for accessing structural and property information.

The International Chemical Identifier represents a standardized approach to molecular identification, with the compound's International Chemical Identifier being InChI=1S/C12H16FN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-12(16(17)18)11(13)8-10/h2-3,8H,4-7,9H2,1H3. The corresponding International Chemical Identifier Key, RQYQGRFKCJRQNF-UHFFFAOYSA-N, provides a compressed hash representation that enables rapid database searching and cross-referencing.

Additional registry information includes various synonyms and alternative naming conventions. The compound is also known by the systematic name 1-[(3-fluoro-4-nitrophenyl)methyl]-4-methylpiperazine and carries the identifier SCHEMBL3114233 in chemical structure databases. These multiple identification systems ensure comprehensive cataloguing and facilitate scientific communication and database management across different research platforms and institutions.

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 1094554-37-6 |

| PubChem Compound Identification Number | 57538943 |

| International Chemical Identifier Key | RQYQGRFKCJRQNF-UHFFFAOYSA-N |

| Database Creation Date | August 18, 2012 |

| Last Modification Date | May 24, 2025 |

| SCHEMBL Identifier | SCHEMBL3114233 |

属性

IUPAC Name |

1-[(3-fluoro-4-nitrophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-12(16(17)18)11(13)8-10/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYQGRFKCJRQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr) Approach

A key method involves reacting 5-fluoro-2-nitroanisole (or closely related fluoronitrobenzyl ethers) with 1-methyl-4-(piperidin-4-yl)piperazine or 4-methylpiperazine in the presence of a base such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Typical Conditions:

- Reagents: 5-fluoro-2-nitroanisole and 4-methylpiperazine

- Base: Potassium carbonate (K2CO3)

- Solvent: DMF

- Temperature: 120 °C

- Time: 18 hours

- Outcome: The reaction proceeds with high yield (~95%), producing 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine as a yellow solid after chromatographic purification.

$$

\text{5-fluoro-2-nitroanisole} + \text{4-methylpiperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 120 °C, 18 h}} \text{1-(3-methoxy-4-nitrophenyl)piperazine derivative}

$$

This intermediate can be further processed to the target compound by demethylation or other transformations.

Reductive Amination Route

Another reported method involves reductive amination of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one with 4-methylpiperazine derivatives.

- Key reagents: Sodium triacetoxyborohydride as the reducing agent

- Solvent: Toluene or similar organic solvents

- Catalysts: Triethylamine and acetic acid to facilitate imine formation

- Conditions: Room temperature stirring for several hours

- Work-up: Quenching with sodium bicarbonate, extraction, and purification by chromatography.

This method allows selective formation of the C-N bond with high specificity but involves expensive reducing agents and longer reaction times.

Optimization of Reaction Parameters

- Bases: Potassium carbonate is preferred for its balance of reactivity and cost-effectiveness. Other bases like triethylamine, sodium hydroxide, and cesium carbonate have been tested.

- Solvents: DMF and dimethyl sulfoxide (DMSO) mixed with water (ratios 1:0.5 to 1:2) improve solubility and reaction rates.

- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide enhance nucleophilic substitution efficiency.

- Temperature: Elevated temperatures (75-120 °C) are crucial for reaction completion within practical time frames.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr with K2CO3 in DMF | 5-fluoro-2-nitroanisole + 4-methylpiperazine, 120 °C, 18h | 95 | High yield, simple work-up | High temperature required |

| Reductive Amination | Piperidin-4-one + 4-methylpiperazine, NaBH(OAc)3, RT | ~85-90 | Selective amination | Expensive reducing agent, longer reaction |

| Phase Transfer Catalysis (PTC) | Similar to SNAr with tetrabutylammonium bromide catalyst | 80-90 | Enhanced reaction rate | Catalyst cost, additional purification steps |

| Base Variation (K2CO3, NaOH) | SNAr in DMSO/water mixed solvent, 75-80 °C | 70-85 | Mild conditions possible | Lower yield, longer reaction times |

Research Findings and Notes

- The SNAr method using potassium carbonate in DMF is the most efficient and scalable route reported, achieving yields up to 95% with straightforward purification.

- Reductive amination offers an alternative when starting from ketone intermediates but involves costly reagents and more complex work-up.

- Phase transfer catalysts improve reaction kinetics but add complexity and cost.

- The nitro group remains intact during the nucleophilic substitution, allowing further functionalization if needed.

- Reaction parameters such as solvent ratio, temperature, and catalyst loading critically influence yield and purity.

化学反应分析

Types of Reactions

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic substitution: Formation of substituted piperazines.

Reduction: Formation of 1-(3-fluoro-4-aminobenzyl)-4-methylpiperazine.

Oxidation: Formation of 1-(3-fluoro-4-nitrobenzyl)-4-carboxypiperazine.

科学研究应用

Chemical Properties and Structure

The compound features a piperazine ring substituted with a 3-fluoro-4-nitrobenzyl group, influencing its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 253.26 g/mol. The presence of the fluorine and nitro groups enhances its lipophilicity and may affect its binding affinity to biological targets.

Medicinal Chemistry

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for modifications that can lead to new therapeutic agents.

- Synthesis of Analogues : The compound serves as a precursor for developing analogues with altered pharmacological properties. For instance, variations in the substituents on the piperazine ring can lead to compounds with improved efficacy or selectivity against specific biological targets.

Pharmacological Studies

Research involving this compound often focuses on its interaction with various receptors and enzymes:

- Binding Affinity Studies : Interaction studies assess the binding affinities of this compound to biological targets such as neurotransmitter receptors and kinases. These studies typically employ techniques like radiolabeled ligand binding assays and surface plasmon resonance (SPR) to elucidate the mechanism of action and optimize pharmacological profiles.

- In Vivo Studies : Preliminary in vivo studies have indicated potential neuropharmacological effects, warranting further investigation into its therapeutic applications in treating neurological disorders.

Structure-Activity Relationship (SAR) Studies

The compound's unique structure allows researchers to conduct SAR studies to identify how modifications affect biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | Contains a nitrophenyl group but differs in fluorine position | Unique due to both fluorine and nitro groups |

| 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine | Similar structure but different nitro group position | May exhibit different biological activity profiles |

| 1-(3-Chloro-4-nitrobenzyl)-4-methylpiperazine | Chlorine instead of fluorine | Potentially different pharmacokinetics |

| 1-(3-Bromo-4-nitrobenzyl)-4-methylpiperazine | Bromine substitution | Altered reactivity and stability |

This table illustrates how structural variations influence the compound's properties, emphasizing the significance of fluorine substitution in determining biological interactions.

作用机制

The mechanism of action of 1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperazine ring provides a scaffold that can interact with various biological macromolecules, influencing their activity and function .

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine (CAS 1216614-11-7)

- Substituents : 4-Fluoro and 3-nitro on the phenyl ring (vs. benzyl in the target compound).

- Key Differences :

- The benzyl vs. phenyl backbone alters steric and electronic properties. The benzyl group (with a CH₂ linker) increases flexibility and may enhance binding to hydrophobic pockets.

- Positional isomerism affects dipole moments and intermolecular interactions.

Halogen-Substituted Analogues

1-(4-Fluorobenzyl)-4-methylpiperazine (4F-MBZP)

- Substituents : 4-Fluoro on benzyl.

- Key Differences :

1-[(2-Bromo-6-fluorophenyl)methyl]-4-methylpiperazine

- Substituents : 2-Bromo and 6-fluoro on benzyl.

- Key Differences: Bromine’s larger atomic radius increases steric hindrance and lipophilicity (higher logP).

Nitro-Containing Analogues

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine

- Substituents : 2-Fluorobenzoyl and 4-nitrophenylmethyl.

- Key Differences :

1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine

- Substituents : Thiocarbamoyl linked to 4-fluorophenyl.

- Biological Activity : Acts as a herbicide safener by reversing acetolactate synthase (ALS) inhibition in maize.

- Comparison : The thiocarbamoyl group enables enzyme interaction via sulfur, whereas the nitro group in the target compound may favor DNA intercalation (e.g., G-quadruplex targeting) .

Physicochemical and Pharmacokinetic Properties

生物活性

1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C12H14FN3O2

- Molecular Weight : 251.26 g/mol

- CAS Number : 1094554-37-6

The compound features a piperazine core substituted with a 3-fluoro-4-nitrobenzyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of specific proteins involved in various biochemical pathways.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown activity against viral replication in cell lines, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. For example, it has shown promising results as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. Kinetic studies revealed that certain derivatives exhibited competitive inhibition with low IC50 values, indicating strong binding affinity and potential therapeutic applications in treating hyperpigmentation disorders .

Table 1: Biological Activity Summary

| Activity Type | Target/Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Antiviral | Viral replication | 0.20 | |

| Enzyme Inhibition | Tyrosinase (TYR) | 5.0 | |

| Receptor Binding | Serotonin receptors | Varies |

Case Study: Antiviral Potential

In a study investigating the antiviral properties of piperazine derivatives, this compound was tested against various viruses. The results demonstrated significant inhibition of viral replication at micromolar concentrations, highlighting its potential as a lead compound for antiviral drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives indicates that modifications to the aromatic substituents can significantly influence biological activity. The introduction of electron-withdrawing groups like nitro enhances the binding affinity to biological targets, while variations in the piperazine ring can affect solubility and bioavailability .

常见问题

Basic: What synthetic strategies are commonly used to prepare 1-(3-Fluoro-4-nitrobenzyl)-4-methylpiperazine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or reductive alkylation. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via alkylation of piperazine with halogenated nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization strategies include:

- Catalyst selection : Pd/C or Raney Ni for hydrogenation steps to reduce nitro groups or remove protecting groups .

- Solvent systems : Dichloromethane (DCM) or methanol for improved solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., using diethyl ether) to isolate pure products .

Advanced: How can computational methods predict the biological activity or reactivity of this compound?

Answer:

- Molecular docking : Models the interaction between the compound and target proteins (e.g., tyrosine kinases or antimicrobial targets) by analyzing binding affinities and steric compatibility . For instance, fluorobenzyl groups enhance binding to hydrophobic pockets in kinase domains .

- DFT calculations : Evaluate electronic properties (e.g., nitro group electron-withdrawing effects) to predict reactivity in nucleophilic substitution or redox reactions .

- ADMET prediction : Software like SwissADME assesses pharmacokinetic properties (e.g., logP, solubility) to guide structural modifications .

Basic: What spectroscopic techniques confirm the structure of this compound, and what key features should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for nitroaryl groups, methylpiperazine signals at δ 2.3–3.5 ppm) .

- IR spectroscopy : Detect functional groups (e.g., NO₂ asymmetric stretching at ~1520 cm⁻¹, C-F stretching at ~1100 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns (e.g., loss of nitro groups or benzyl fragments) .

Advanced: How can researchers resolve contradictions in biological activity data for piperazine derivatives?

Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude confounding impurities .

- Assay standardization : Compare results under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 3-fluoro with 4-chloro) to isolate contributing factors .

Basic: What biological activities are documented for structurally similar piperazine derivatives?

Answer:

- Antimicrobial : Derivatives with nitro groups show moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Anticancer : Fluorobenzyl-piperazine hybrids inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding .

- Antioxidant : Nitroaryl-piperazines scavenge free radicals (e.g., DPPH assay IC₅₀ ~20 µM) via electron donation .

Advanced: What strategies enhance the pharmacokinetic properties of this compound?

Answer:

- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl (-CF₃) to improve metabolic stability .

- Prodrug design : Introduce ester or amide linkages to enhance solubility (e.g., phosphate prodrugs for oral bioavailability) .

- PEGylation : Attach polyethylene glycol (PEG) chains to reduce plasma protein binding and prolong half-life .

Basic: How is the purity of this compound assessed, and what thresholds are acceptable for in vitro studies?

Answer:

- Chromatography : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

- Melting point : Sharp range (e.g., 58–60°C for 1-methyl-3-phenylpiperazine derivatives) indicates crystallinity .

Advanced: How can researchers design novel derivatives to explore structure-activity relationships (SAR)?

Answer:

- Positional isomerism : Synthesize 2-fluoro-4-nitro or 4-fluoro-3-nitro isomers to assess steric effects on receptor binding .

- Heterocyclic fusion : Replace the benzene ring with pyridine or pyrimidine to modulate electronic properties .

- Hybridization : Conjugate with triazole or quinazoline moieties to enhance multitarget activity (e.g., antimicrobial + anticancer) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitro groups .

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., NaOH for HCl residues) .

- Storage : Keep in amber vials at –20°C to prevent photodegradation of the nitro group .

Advanced: How can contradictory solubility data between computational predictions and experimental results be reconciled?

Answer:

- Solvent selection : Use dimethyl sulfoxide (DMSO) for in vitro assays despite predicted aqueous insolubility, as DMSO mimics biological membranes .

- Co-solvency : Add 10% ethanol to aqueous buffers to improve dissolution without denaturing proteins .

- Dynamic light scattering (DLS) : Measure aggregation states to distinguish true solubility from colloidal dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。